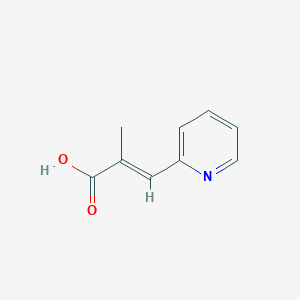
2-Methyl-3-(pyridin-2-yl)acrylic acid
Overview
Description
2-Methyl-3-(pyridin-2-yl)acrylic acid is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol . It is also known by its IUPAC name, (2E)-2-methyl-3-(2-pyridinyl)-2-propenoic acid . This compound is characterized by the presence of a pyridine ring attached to an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential role in inhibiting collagen prolyl-4-hydroxylase , it could be inferred that the compound might affect collagen biosynthesis and related pathways.
Result of Action
Related compounds have been found to suppress the production of collagen in vitro , suggesting that 2-Methyl-3-(pyridin-2-yl)acrylic acid might have similar effects.
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated area, indicating that air quality and ventilation might affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-pyridinecarboxaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Condensation Reaction: Similar to the laboratory synthesis, but optimized for scale.
Purification: Crystallization or distillation to obtain high-purity product.
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the acrylic acid moiety to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine carboxylic acids.
Reduction: 2-Methyl-3-(pyridin-2-yl)propanoic acid.
Substitution: Halogenated pyridine derivatives or substituted pyridines.
Scientific Research Applications
2-Methyl-3-(pyridin-2-yl)acrylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)acrylic acid: Similar structure but lacks the methyl group on the acrylic acid moiety.
2-Cyano-3-(pyridin-2-yl)acrylic acid: Contains a cyano group instead of a methyl group.
Uniqueness
2-Methyl-3-(pyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group enhances its stability and modifies its interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCGWZDICQYKQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=N1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
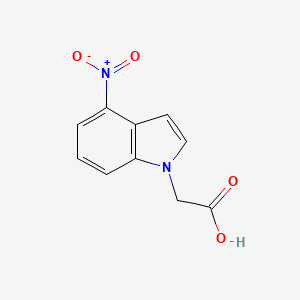
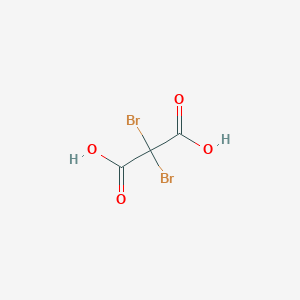
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
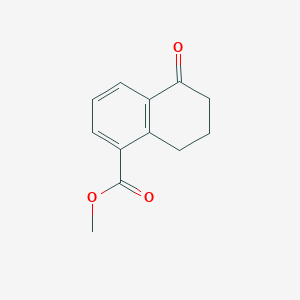
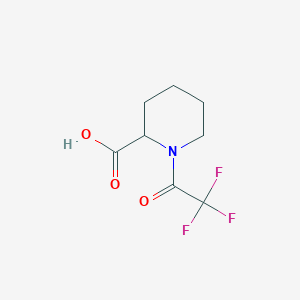
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

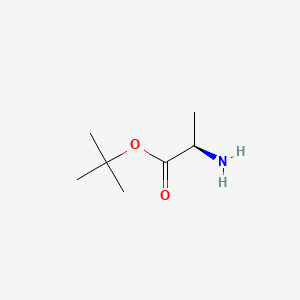
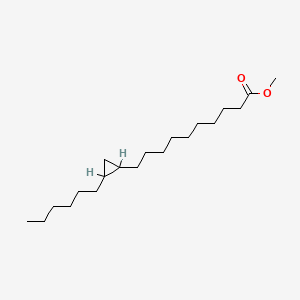
![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

